2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline
Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to an aniline moiety
Preparation Methods
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline typically involves organic synthesis techniques. One common method is through the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline can be compared with other similar compounds, such as:
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline: This compound has a similar imidazo[1,5-a]pyridine structure but differs in the position of the aniline moiety.
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: This compound contains an acetic acid group instead of an aniline moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-2,5-6,9H,3-4,7-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWKGSFISWDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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